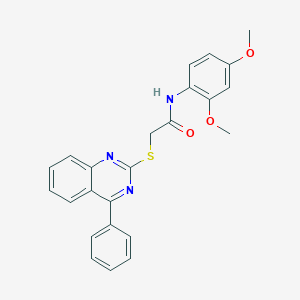

![molecular formula C18H21N3O2 B368603 N-[(1-丁基苯并咪唑-2-基)乙基]-2-呋喃甲酰胺 CAS No. 919972-38-6](/img/structure/B368603.png)

N-[(1-丁基苯并咪唑-2-基)乙基]-2-呋喃甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide” is a complex organic compound. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . Benzimidazoles are known for their versatility in functionalization, good chemical and environmental stability . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

While the specific synthesis process for “N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide” is not available, benzimidazole derivatives are generally synthesized through condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .

作用机制

Target of Action

Benzimidazole derivatives have been reported to interact with various biological targets . For instance, some benzimidazole analogues are known to act as allosteric activators of human glucokinase , a key enzyme in glucose metabolism.

Mode of Action

For instance, some benzimidazole analogues can increase the catalytic action of glucokinase, leading to enhanced glucose metabolism .

Biochemical Pathways

Given the known interactions of benzimidazole derivatives with glucokinase, it’s plausible that this compound could influence pathways related to glucose metabolism .

Pharmacokinetics

The compound’s predicted boiling point is 5749±330 °C, and its predicted density is 112±01 g/cm3 . These properties could potentially influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Benzimidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antiviral, antifungal, antiprotozoal, antidiabetic, and anticancer effects .

实验室实验的优点和局限性

BU-224 has several advantages for lab experiments, such as its high potency and selectivity for N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide, its well-characterized pharmacological profile, and its availability as a synthetic compound. However, there are also some limitations to the use of BU-224, such as its potential off-target effects on other receptors or signaling pathways, its limited solubility in aqueous solutions, and its potential toxicity or adverse effects in vivo.

未来方向

There are several future directions for the research on BU-224 and its potential therapeutic applications. These include:

1. Further investigation of the molecular mechanism of BU-224 binding and activation of N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide, using advanced structural and biophysical techniques.

2. Development of more potent and selective N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide agonists based on the chemical structure of BU-224, and their evaluation in various disease models.

3. Exploration of the potential therapeutic applications of BU-224 and other N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide agonists in pain, inflammation, cancer, and cardiovascular diseases, using in vitro and in vivo models.

4. Investigation of the role of N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide in the endocannabinoid system and its interactions with other cannabinoid receptors, such as CB1 and CB2.

5. Development of new tools and assays for studying N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide signaling pathways and their downstream effects, using cutting-edge technologies such as optogenetics and CRISPR/Cas9.

In conclusion, BU-224 is a synthetic compound that has been extensively studied for its potential therapeutic applications as a N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide agonist. Its pharmacology and physiology have been well-characterized, and it has shown promising results in various disease models. However, further research is needed to fully understand its mechanism of action, optimize its chemical structure, and evaluate its safety and efficacy in vivo.

合成方法

BU-224 can be synthesized by a multi-step process involving the reaction of 2-furoic acid with butylamine, followed by the condensation of the resulting amine with 2-bromoethylbenzimidazole. The final product is obtained after purification and characterization by various spectroscopic techniques.

科学研究应用

抗菌活性

苯并咪唑衍生物因其抗菌特性而被广泛研究。它们可以作为微生物生长的有效抑制剂,包括细菌和真菌。 苯并咪唑与核苷酸的结构相似性使其能够与微生物细胞内的生物聚合物相互作用,从而破坏重要的生命过程 .

抗癌特性

苯并咪唑的抗癌活性是另一个重要的研究领域。这些化合物可以通过与微管蛋白结合并抑制微管动力学来干扰癌细胞的复制,而微管动力学对于细胞分裂至关重要。 此外,它们可以诱导细胞凋亡和抑制血管生成,从而有助于其抗癌作用 .

抗病毒应用

苯并咪唑衍生物作为抗病毒剂已显示出希望。它们可以通过靶向病毒酶或干扰病毒 DNA 合成来抑制病毒复制。 这使得它们成为治疗各种病毒感染的潜在候选药物 .

心血管治疗

在心血管疾病领域,苯并咪唑已被用于开发治疗高血压和心律失常等疾病的药物。 它们通过调节参与心血管功能的离子通道或受体发挥作用 .

神经系统疾病

苯并咪唑化合物在神经学领域有应用,可用于治疗神经退行性疾病和其他神经系统疾病。 它们可以作用于中枢神经系统受体或酶,提供神经保护作用 .

内分泌学

在内分泌学中,苯并咪唑衍生物可用于调节激素和治疗各种内分泌疾病。 它们模拟或抑制天然激素的能力使其在这个领域具有价值 .

眼科用途

苯并咪唑已被探索用于眼科。 它们可以配制成眼药水或其他递送系统,以治疗眼部感染和炎症性疾病 .

光谱和催化特性

除了生物学应用外,苯并咪唑衍生物还可以用于其光谱和催化特性。 它们可以作为生物成像的光学传感器,或被整合到光伏系统中 .

属性

IUPAC Name |

N-[1-(1-butylbenzimidazol-2-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-3-4-11-21-15-9-6-5-8-14(15)20-17(21)13(2)19-18(22)16-10-7-12-23-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEYATNMDHOKSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-chloro-2-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B368522.png)

![1-(2,6-Dimethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyr rolidin-2-one](/img/structure/B368546.png)

![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(met hylethyl)acetamide](/img/structure/B368548.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methyl-N-phen ylacetamide](/img/structure/B368549.png)

![N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B368550.png)

![N-Butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methylacetamide](/img/structure/B368552.png)

![1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368554.png)

![1-(3-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B368555.png)

![N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B368556.png)

![1-(2-Methoxyphenyl)-4-[1-(2-oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolid in-2-one](/img/structure/B368559.png)

![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B368560.png)

![1-(4-methylphenyl)-4-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368563.png)

![N,N-bis(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetam ide](/img/structure/B368565.png)